molecular formula C14H9Cl2F3 B13425353 1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane CAS No. 361-07-9

1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane

Cat. No.: B13425353
CAS No.: 361-07-9
M. Wt: 305.1 g/mol
InChI Key: FJSRPVWDOJSWBX-UHFFFAOYSA-N
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Description

1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane is an organic compound with the molecular formula C14H10Cl2F3 It is a derivative of ethane, where two hydrogen atoms are replaced by p-chlorophenyl groups and three hydrogen atoms are replaced by fluorine atoms

Preparation Methods

The synthesis of 1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane typically involves the reaction of p-chlorobenzene with trifluoroacetaldehyde in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of the original compound.

Scientific Research Applications

1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane can be compared with other similar compounds, such as:

    1,1-Bis(p-chlorophenyl)-2,2,2-trichloroethane (DDT): Both compounds have similar structures, but DDT has chlorine atoms instead of fluorine atoms, leading to different chemical and biological properties.

    1,1-Bis(p-chlorophenyl)-2,2-dichloroethane (DDD): This compound also has a similar structure but with two chlorine atoms instead of three fluorine atoms, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique chemical stability and reactivity compared to its chlorinated analogs.

Properties

CAS No.

361-07-9

Molecular Formula

C14H9Cl2F3

Molecular Weight

305.1 g/mol

IUPAC Name

1-chloro-4-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]benzene

InChI

InChI=1S/C14H9Cl2F3/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H

InChI Key

FJSRPVWDOJSWBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(F)(F)F)Cl

Origin of Product

United States

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